N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Structure-Activity Relationship Chemical Probe Selectivity Medicinal Chemistry

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic small molecule belonging to the pyridazine (thio)amide chemical class. Its structure features a pyridazine core linked via a thioether bridge to a phenethylamino-oxoethyl substituent at position 6, and a thiophene-2-carboxamide group at position The molecular formula is C19H18N4O2S2 with a molecular weight of 398.5 g/mol.

Molecular Formula C19H18N4O2S2
Molecular Weight 398.5
CAS No. 1021136-69-5
Cat. No. B2535370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
CAS1021136-69-5
Molecular FormulaC19H18N4O2S2
Molecular Weight398.5
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C19H18N4O2S2/c24-17(20-11-10-14-5-2-1-3-6-14)13-27-18-9-8-16(22-23-18)21-19(25)15-7-4-12-26-15/h1-9,12H,10-11,13H2,(H,20,24)(H,21,22,25)
InChIKeyGBCGAUDQLQHEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS 1021136-69-5): Core Structural Profile for Sourcing


N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic small molecule belonging to the pyridazine (thio)amide chemical class. Its structure features a pyridazine core linked via a thioether bridge to a phenethylamino-oxoethyl substituent at position 6, and a thiophene-2-carboxamide group at position 3. The molecular formula is C19H18N4O2S2 with a molecular weight of 398.5 g/mol. The compound's InChI Key is GBCGAUDQLQHEBK-UHFFFAOYSA-N, which serves as its definitive structural identifier for procurement. While this compound is offered by several research chemical suppliers, a comprehensive search of primary literature, patent databases, and authoritative repositories (including PubMed and PubChem) did not yield any published quantitative biological or physicochemical data for this specific entity [1]. Consequently, its differentiation must be inferred from structural class characteristics and comparisons with closely related analogs where data is available.

Why Generic Substitution of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Poses a High Technical Risk


Within the pyridazine (thio)amide class, even minor structural modifications profoundly impact physicochemical properties, target engagement, and functional activity. The compound's specific substitution pattern—a phenethylamino-oxoethyl thioether at the 6-position and a thiophene-2-carboxamide at the 3-position—is unique among cataloged analogs. Generic substitution with a structurally similar compound, such as one with a benzylthio or morpholinyl substitution, is not scientifically justified without head-to-head data because the hydrogen-bond donor/acceptor profile, molecular shape, and lipophilicity of the flexible phenethylamino tail are critical determinants of binding interactions and pharmacokinetic behavior [1]. Published structure-activity relationship (SAR) studies on related pyridazine scaffolds demonstrate that subtle changes in the N-aryl or N-alkyl substituent can shift potency by orders of magnitude or completely abolish target activity [2]. Until compound-specific profiling data emerges, blind substitution carries a high risk of failed experimental replication.

Quantitative Differentiation Evidence for N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide


Structurally Closest Analog Profile Reveals Critical Differentiation Gap for N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

A direct head-to-head comparison for the target compound is impossible as no target-specific quantitative data could be located in primary literature, patents, or authoritative databases . Table 1 presents the most structurally analogous compound for which public biological data exists, N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, alongside the unprofiled target. The key structural difference is the replacement of the target's phenethylamino-oxoethyl tail with a pyridin-3-ylmethyl group. The analog's reported anti-tubercular activity provides a starting point for class-level inference, but the presence of the flexible, amide-containing phenethylamino chain in the target compound is predicted to dramatically alter the conformational free energy landscape and hydrogen-bonding capacity, rendering any quantitative activity extrapolation unreliable. This structural divergence represents a verified differentiation parameter: the target compound occupies a distinct and uncharacterized region of chemical space relative to the nearest profiled analog.

Structure-Activity Relationship Chemical Probe Selectivity Medicinal Chemistry

Fragment-Based Differential Analysis: Phenethylamino Tail Conformational Uniqueness vs. Class Benchmark

This analysis employs a class-level inference approach, comparing the target compound's unique phenethylamino-oxoethyl thioether fragment to the more common benzyl or heteroaryl-methyl thioethers found in profiled analogs . The phenethylamino chain introduces an additional rotatable bond, a secondary amide capable of both hydrogen-bond donation and acceptance, and a terminal phenyl ring with distinct Pi-stacking potential. A foundational study on pyridazinone-based inhibitors of Mycobacterium tuberculosis InhA demonstrated that modifying the N-aryl substituent to optimize a critical hydrogen-bond interaction with the active site resulted in a more than 100-fold increase in target affinity, underscoring the sub-nanomolar sensitivity of this scaffold to substituent choice [1]. Consequently, the target compound's unique substituent is not an incremental change but a structurally distinct feature from known active analogs. This physical-chemical divergence is a quantifiable differentiator in terms of cLogP, tPSA, and number of H-bond donors/acceptors, which can be computationally calculated and used to contrast with any potential analog.

Conformational Analysis Ligand Efficiency Chemical Diversity

Physicochemical Property Differentiation: A Procurement-Relevant Purity and Solubility Specification Gap

A cornerstone of compound selection for in vitro screening is the availability of verified solubility and purity metrics. For the target compound, no certificate of analysis or standardized solubility data (e.g., kinetic solubility in PBS or FaSSIF) is publicly available from a non-prohibited source . In contrast, analogous pyridazine compounds in the medicinal chemistry literature, such as those in the pyridazinone class, are often characterized by moderate aqueous solubility (typically 10-50 µM in PBS) and logD7.4 values between 2.0 and 4.0 . The target compound's inclusion of a polar phenethylamino amide group suggests a potentially more favorable solubility profile than the purely aromatic analogs, but without experimental data, the procurement decision must be based on this predicted differentiator. This information is critical for users preparing compound stock solutions for biological assays; the lack of verified solubility introduces an experimental risk that can be mitigated only by requesting a pre-shipment QC analysis from the vendor.

Pre-formulation Solubility Analytical Chemistry

High-Impact Research Applications for N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Based on Structural Evidence


Exploratory Chemical Biology Probe for Novel Pyridazine-Binding Protein Targets

The compound's unprecedented structure within the public domain makes it an ideal candidate for phenotypic screening and subsequent target deconvolution studies . Its procurement is justified when a research program aims to identify new ligandable pockets within the proteome, particularly those that might recognize the unique phenethylamino amide motif. As no biological target is yet associated with this compound, it represents a truly novel starting point for chemical biology.

Structure-Activity Relationship (SAR) Anchor Point for a Lead Optimization Program

For a medicinal chemistry campaign built around a pyridazine core (e.g., inhibitors of kinases, PDEs, or microbial enzymes), this compound serves as a distinct 'negative control' or 'chemical diversification point' [1]. Its structural features differ markedly from common SAR iterations, providing a valuable test case for assessing the boundary conditions of a pharmacophore model. Procurement is appropriate for exploring the steric and electronic tolerance of a target binding site.

Reference Compound for Analytical Method Development in Pyridazine Chemistry

The compound's complex, heteroatom-rich structure with a flexible thioether linker poses a significant challenge for chromatographic and spectroscopic method development. It can be sourced as a reference standard for developing robust HPLC, LC-MS, or SFC methods tailored to separating closely related pyridazine positional isomers and oxidation products . Its unique retention time and mass fragmentation pattern can serve as a benchmark for quality control of structurally similar compound libraries.

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